2-[(4-Nitrophenyl)methyl]benzonitrile
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Overview
Description
2-[(4-Nitrophenyl)methyl]benzonitrile is an organic compound that features a benzonitrile core with a 4-nitrophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methyl]benzonitrile typically involves the nitration of a benzonitrile derivative followed by a series of substitution reactions. One common method includes the reaction of 4-nitrobenzyl chloride with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylic position can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Reduction of Nitro Group: 2-[(4-Aminophenyl)methyl]benzonitrile.
Reduction of Nitrile Group: 2-[(4-Nitrophenyl)methyl]benzylamine.
Scientific Research Applications
2-[(4-Nitrophenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various derivatives that may exhibit biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Similar structure but lacks the nitro group.
2-Methylbenzonitrile: Similar structure but with a methyl group instead of a nitrophenylmethyl group.
Uniqueness
2-[(4-Nitrophenyl)methyl]benzonitrile is unique due to the presence of both a nitro group and a nitrile group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Properties
CAS No. |
90292-77-6 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-10-13-4-2-1-3-12(13)9-11-5-7-14(8-6-11)16(17)18/h1-8H,9H2 |
InChI Key |
LBSOJJUDJZBLQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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